[Ala113]-MBP (104-118)
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Overview
Description
[Ala113]-MBP (104-118) is a synthetic peptide derived from the myelin basic protein, which is a crucial component of the myelin sheath in the central nervous system. This peptide is often used in scientific research to study the mechanisms of autoimmune diseases, particularly multiple sclerosis, where the immune system mistakenly attacks the myelin sheath.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ala113]-MBP (104-118) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide and added to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.
Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane.
Industrial Production Methods
While solid-phase peptide synthesis is the primary method for laboratory-scale production, industrial-scale synthesis may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the coupling and deprotection steps, allowing for the production of larger quantities of the peptide.
Chemical Reactions Analysis
Types of Reactions
[Ala113]-MBP (104-118) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reducing agents like dithiothreitol can break disulfide bonds, reducing the peptide to its linear form.
Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis to study the effects of specific amino acids on the peptide’s function.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performed at room temperature.
Reduction: Dithiothreitol, performed at room temperature.
Substitution: Site-directed mutagenesis using reagents like oligonucleotides and DNA polymerase.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Linear peptide without disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
[Ala113]-MBP (104-118) has several scientific research applications:
Immunology: Used to study the immune response in autoimmune diseases like multiple sclerosis.
Neuroscience: Helps in understanding the role of myelin basic protein in the central nervous system.
Drug Development: Serves as a model peptide for developing therapies targeting autoimmune diseases.
Biochemistry: Used in studies involving protein-peptide interactions and peptide structure-function relationships.
Mechanism of Action
The mechanism of action of [Ala113]-MBP (104-118) involves its interaction with immune cells. The peptide is recognized by T-cells, leading to an immune response. This interaction is crucial in studying the pathogenesis of multiple sclerosis, where the immune system targets myelin basic protein, leading to demyelination.
Comparison with Similar Compounds
Similar Compounds
[Ala113]-MBP (1-20): Another peptide derived from myelin basic protein, used in similar studies.
[Ala113]-MBP (68-82): A different segment of myelin basic protein, also used in autoimmune disease research.
Uniqueness
[Ala113]-MBP (104-118) is unique due to its specific sequence, which makes it particularly useful in studying the immune response in multiple sclerosis. Its ability to mimic the natural myelin basic protein makes it a valuable tool in both basic and applied research.
Properties
Molecular Formula |
C67H104N20O19 |
---|---|
Molecular Weight |
1493.7 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C67H104N20O19/c1-35(2)23-45(81-55(94)31-75-58(97)44(20-14-22-72-67(70)71)80-54(93)30-74-57(96)43(19-12-13-21-68)79-52(91)27-69)60(99)86-50(33-89)64(103)83-46(24-36(3)4)61(100)85-49(32-88)63(102)78-37(5)56(95)82-47(25-39-15-8-7-9-16-39)62(101)87-51(34-90)65(104)84-48(26-40-28-73-42-18-11-10-17-41(40)42)59(98)76-29-53(92)77-38(6)66(105)106/h7-11,15-18,28,35-38,43-51,73,88-90H,12-14,19-27,29-34,68-69H2,1-6H3,(H,74,96)(H,75,97)(H,76,98)(H,77,92)(H,78,102)(H,79,91)(H,80,93)(H,81,94)(H,82,95)(H,83,103)(H,84,104)(H,85,100)(H,86,99)(H,87,101)(H,105,106)(H4,70,71,72) |
InChI Key |
FBVMKAAYUXGGSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)CN |
Origin of Product |
United States |
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